(S)-3-Amino-4-methylpentanoic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Amino-4-methylpentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is derived from 3-amino-4-methylpentanoic acid, also known as leucine, which is an essential amino acid. The ethyl ester form is often used to enhance the compound’s solubility and stability, making it more suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-methylpentanoic acid ethyl ester typically involves the esterification of 3-amino-4-methylpentanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

3-Amino-4-methylpentanoic acid+EthanolH2SO4(S)-3-Amino-4-methylpentanoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process.

化学反応の分析

Types of Reactions

(S)-3-Amino-4-methylpentanoic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 3-Amino-4-methylpentanoic acid and ethanol.

Reduction: 3-Amino-4-methylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(S)-3-Amino-4-methylpentanoic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

Industry: The ester is used in the production of flavorings and fragrances due to its pleasant aroma.

作用機序

The mechanism of action of (S)-3-Amino-4-methylpentanoic acid ethyl ester depends on its specific application. In biological systems, the ester can be hydrolyzed to release 3-amino-4-methylpentanoic acid, which can then participate in metabolic pathways. The amino acid can be incorporated into proteins or act as a precursor for other bioactive molecules. The ester form may also enhance the compound’s ability to cross cell membranes, improving its efficacy as a drug or research tool.

類似化合物との比較

Similar Compounds

Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

Methyl butanoate: Another ester with a fruity smell, used in flavorings and fragrances.

Ethyl propanoate: An ester with a sweet odor, used in the food industry.

Uniqueness

(S)-3-Amino-4-methylpentanoic acid ethyl ester is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters. Additionally, its derivation from an essential amino acid adds to its biological significance, making it a valuable compound in both research and industrial applications.

生物活性

(S)-3-Amino-4-methylpentanoic acid ethyl ester, also known as ethyl 3-amino-4-methylpentanoate, is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a branched alkyl chain, influencing its interaction with biological systems.

- Chemical Formula : C₉H₁₉N₃O₂

- CAS Number : 142342-78-7

- Molecular Weight : 185.26 g/mol

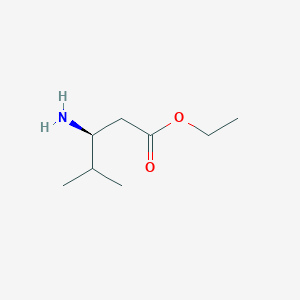

- Structure :

The biological activity of this compound can be attributed to its role as a beta-amino acid, which may interact with various receptors and enzymes in the body. Its structural similarity to natural amino acids enables it to participate in protein synthesis and influence metabolic pathways.

Biological Activities

-

Neuroprotective Effects :

- Studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It is hypothesized to modulate neurotransmitter release and protect against excitotoxicity.

-

Antimicrobial Properties :

- Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Modulation of neurotransmitter release | |

| Antimicrobial | Activity against specific bacterial strains | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Case Study: Neuroprotective Potential

In a controlled study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal death in models of excitotoxicity. The proposed mechanism involved the modulation of glutamate receptors, leading to decreased calcium influx and subsequent cell death.

Case Study: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents, suggesting its potential as a lead compound for new antibiotic development .

特性

IUPAC Name |

ethyl (3S)-3-amino-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXXWHOBPJEQJJ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。